molecular formula C20H25NO5 B13938344 Morpholine, 4-(3,4,5-triallyloxybenzoyl) CAS No. 64038-92-2

Morpholine, 4-(3,4,5-triallyloxybenzoyl)

Cat. No.: B13938344
CAS No.: 64038-92-2
M. Wt: 359.4 g/mol
InChI Key: DWYPPQMSNPLNQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine typically involves the reaction of 3,4,5-tris(allyloxy)benzoic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 3,4,5-Tris(allyloxy)benzoic acid and morpholine.

    Coupling Agent: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3,4,5-Tris(allyloxy)benzoyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The specific mechanism of action of 4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the morpholine ring and allyloxy groups may allow it to bind to specific sites on proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-[3,4,5-Tris(methoxy)benzoyl]morpholine: Similar structure but with methoxy groups instead of allyloxy groups.

    4-[3,4,5-Tris(ethoxy)benzoyl]morpholine: Similar structure but with ethoxy groups instead of allyloxy groups.

Uniqueness

4-[3,4,5-Tris(allyloxy)benzoyl]morpholine is unique due to the presence of allyloxy groups, which can undergo various chemical transformations, providing versatility in synthetic applications. The combination of the morpholine ring and the tris(allyloxy)benzoyl moiety also contributes to its distinct chemical and biological properties.

Properties

CAS No.

64038-92-2

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

morpholin-4-yl-[3,4,5-tris(prop-2-enoxy)phenyl]methanone

InChI

InChI=1S/C20H25NO5/c1-4-9-24-17-14-16(20(22)21-7-12-23-13-8-21)15-18(25-10-5-2)19(17)26-11-6-3/h4-6,14-15H,1-3,7-13H2

InChI Key

DWYPPQMSNPLNQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCOCC2

Origin of Product

United States

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